molecular formula C5H9Cl2O3P B13700040 (Tetrahydro-2-furyl)methyl Phosphorodichloridate

(Tetrahydro-2-furyl)methyl Phosphorodichloridate

Cat. No.: B13700040
M. Wt: 219.00 g/mol
InChI Key: LVQICKLGENSLNR-UHFFFAOYSA-N
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Description

(Tetrahydro-2-furyl)methyl phosphorodichloridate is an organophosphorus compound characterized by a tetrahydrofurfuryl (tetrahydro-2-furylmethyl) group bonded to a phosphorodichloridate core (Cl₂PO-O-). This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in phosphorylation reactions.

Properties

Molecular Formula

C5H9Cl2O3P

Molecular Weight

219.00 g/mol

IUPAC Name

2-(dichlorophosphoryloxymethyl)oxolane

InChI

InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2

InChI Key

LVQICKLGENSLNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C5H9O2PCl2+C5H9OHC5H9O2PCl2+HCl\text{C}_5\text{H}_9\text{O}_2\text{PCl}_2 + \text{C}_5\text{H}_9\text{OH} \rightarrow \text{C}_5\text{H}_9\text{O}_2\text{PCl}_2 + \text{HCl} C5​H9​O2​PCl2​+C5​H9​OH→C5​H9​O2​PCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into phosphites.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphates

    Reduction: Phosphites

    Substitution: Aminophosphates or alkoxyphosphates

Scientific Research Applications

(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (tetrahydro-2-furyl)methyl phosphorodichloridate, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituent (R) Molecular Formula Key Properties/Applications References
Phenyl phosphorodichloridate Phenyl (C₆H₅) C₆H₅Cl₂O₂P Highly corrosive; used as a phosphorylating agent in organic synthesis. Classified as UN 3265 (corrosive liquid) .
Ethyl phosphorodichloridate Ethyl (C₂H₅) C₂H₅Cl₂O₂P Intermediate in polymer synthesis (e.g., biodegradable polyesters). Lower volatility compared to methyl analogs .
Methyl phosphorodichloridate Methyl (CH₃) CH₃Cl₂O₂P Surface tension: 87.14 mN/m; used in specialized phosphorylation reactions .
2-Chlorophenyl phosphorodichloridate 2-Chlorophenyl (ClC₆H₄) C₆H₄Cl₃O₂P Employed in nucleoside derivative synthesis (e.g., antiviral or antibacterial agents) .
This compound Tetrahydrofurfuryl (C₅H₉O) C₆H₁₁Cl₂O₃P Expected higher solubility in polar solvents due to oxygen-rich tetrahydrofuran ring; potential use in biodegradable polymers .

Physical Properties

  • Surface Tension : Methyl phosphorodichloridate has a surface tension of 87.14 mN/m, indicative of strong intermolecular forces . The tetrahydrofurfuryl analog’s surface tension is likely lower due to its bulkier, oxygen-containing substituent.
  • Solubility: The tetrahydrofuran ring in this compound enhances solubility in polar aprotic solvents (e.g., THF, acetone), unlike phenyl or ethyl analogs, which favor nonpolar solvents .

Research Findings and Gaps

  • Synthetic Utility : 2-Chlorophenyl phosphorodichloridate has been successfully used to synthesize 5-substituted deoxyuridine derivatives with antimicrobial activity . The tetrahydrofurfuryl analog could similarly modify nucleosides but with altered pharmacokinetic profiles due to improved solubility.
  • Polymer Chemistry: Ethyl phosphorodichloridate is a key monomer in poly(terephthalate-co-phosphate)s, suggesting that the tetrahydrofurfuryl variant may yield polymers with tunable degradation rates for drug delivery systems .
  • Safety Data : Direct toxicological studies on this compound are absent. Analogous compounds like phenyl phosphorodichloridate require corrosion-resistant handling equipment, implying similar precautions for the tetrahydrofurfuryl derivative .

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